molecular formula C18H17NO4 B1195131 Acronidine CAS No. 518-68-3

Acronidine

Cat. No. B1195131
CAS RN: 518-68-3
M. Wt: 311.3 g/mol
InChI Key: MUJFBNIGLPDCAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acronidine is an organic heterotetracyclic compound that is 3H-furo[2,3-b]pyrano[3,2-f]quinoline carrying a gem-dimethyl group at position 3 as well as two methoxy substituents at positions 5 and 11. It has a role as a plant metabolite. It is a quinoline alkaloid, an organic heterotetracyclic compound and an aromatic ether.

Scientific Research Applications

Alkaloid Composition and Applications

Acronidine is one of the acridine alkaloids found in the leaves of Acronychia baueri Schott, along with other alkaloids like melicopine, melicopidine, and melicopicine. The structure and degradation properties of acronidine have been established, contributing to the understanding of its chemical characteristics and potential applications in various fields, including pharmacology and chemistry (Lamberton & Price, 1953).

Antineoplastic Properties

Studies on the antineoplastic alkaloid acronycine, closely related to acronidine, reveal its ability to inhibit nucleoside incorporation into the RNA and DNA of cultured cells. This property highlights its potential use in cancer research, particularly in understanding the mechanisms of drug action on nucleic acids and possibly in developing new cancer treatments (Dunn, Gout, & Beer, 1973).

Biochemical Reactivity and Metabolism

The metabolic conjugation of acronidine with glucuronic acid leads to the formation of acyl glucuronide metabolites. These metabolites are known to be reactive electrophiles, undergoing various chemical reactions, including hydrolysis and covalent modification of proteins. This reactivity has implications for understanding drug interactions and potential toxicity or immune responses in biological systems (Bailey & Dickinson, 2003).

Biosynthesis Studies

Radioisotope studies have been conducted to understand the biosynthesis of acronidine. These studies involve incorporating anthranilic acid into acronidine, shedding light on the pathways and mechanisms involved in its natural synthesis, which could be valuable for biotechnological applications (Prager & Skurray, 1968).

Therapeutic Potential and Patents

The acridine core of acronidine has been explored for its potential therapeutic applications, including in the treatment of cancer, Alzheimer's, and infections. This research has led to the development of numerous acridine derivatives with enhanced potency and selectivity, indicating the significant therapeutic potential of compounds related to acronidine (Zhang, Li, Li, Gao, & Jiang, 2014).

properties

CAS RN

518-68-3

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

8,17-dimethoxy-5,5-dimethyl-6,13-dioxa-11-azatetracyclo[8.7.0.02,7.012,16]heptadeca-1,3,7,9,11,14,16-heptaene

InChI

InChI=1S/C18H17NO4/c1-18(2)7-5-10-14-12(9-13(20-3)15(10)23-18)19-17-11(6-8-22-17)16(14)21-4/h5-9H,1-4H3

InChI Key

MUJFBNIGLPDCAE-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C

Canonical SMILES

CC1(C=CC2=C3C(=CC(=C2O1)OC)N=C4C(=C3OC)C=CO4)C

Other CAS RN

518-68-3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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